molecular formula C17H19N5O3S B2886229 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide CAS No. 891130-06-6

2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide

Cat. No. B2886229
CAS RN: 891130-06-6
M. Wt: 373.43
InChI Key: WPADFGBSTRYOOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C17H19N5O3S and its molecular weight is 373.43. The purity is usually 95%.
BenchChem offers high-quality 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Antiasthma Agents

Research on 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines has demonstrated activity as mediator release inhibitors, which could be relevant in the context of antiasthma agents. These compounds were synthesized through a series of chemical reactions and evaluated using the human basophil histamine release assay. Specific derivatives exhibited promising activity, indicating potential utility in pharmacological and toxicological studies related to asthma treatment (Medwid et al., 1990).

Radioligand Imaging

A series within the 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been reported as selective ligands for the translocator protein (18 kDa), with DPA-714 being a specific compound designed for labeling with fluorine-18. This enables in vivo imaging using positron emission tomography (PET), illustrating the compound's utility in medical imaging and diagnostic applications (Dollé et al., 2008).

Synthetic Pathways and Chemical Transformations

Studies on the synthesis of various heterocyclic compounds, including triazolopyrimidines, have explored novel synthetic routes and chemical transformations. These investigations provide insights into the structural and chemical versatility of triazolopyrimidines, contributing to the development of new compounds with potential applications in material science, chemistry, and pharmacology (Hassneen & Abdallah, 2003).

Insecticidal Applications

The synthesis and insecticidal assessment of certain heterocycles incorporating a thiadiazole moiety against the cotton leafworm demonstrate the potential agricultural applications of triazolopyrimidine derivatives. Such research underscores the potential for developing new insecticidal agents based on triazolopyrimidine frameworks (Fadda et al., 2017).

properties

IUPAC Name

2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S/c1-4-25-13-8-6-5-7-12(13)18-14(23)9-26-17-21-20-16-19-15(24)10(2)11(3)22(16)17/h5-8H,4,9H2,1-3H3,(H,18,23)(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPADFGBSTRYOOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C3N2C(=C(C(=O)N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide

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